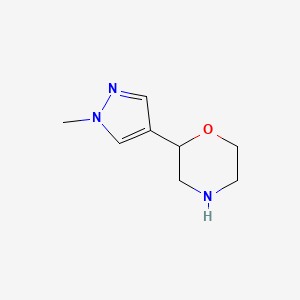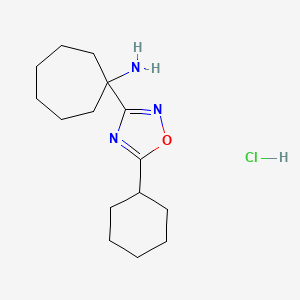
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride
Overview
Description
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C15H26ClN3O and a molecular weight of 299.84 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group attached to an oxadiazole ring, and a cycloheptanamine moiety. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions often include controlled temperatures, pressures, and the use of specific catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride: This compound has a similar structure but with a methyl group instead of a cyclohexyl group, which may result in different chemical and biological properties.
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.ClH/c16-15(10-6-1-2-7-11-15)14-17-13(19-18-14)12-8-4-3-5-9-12;/h12H,1-11,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILGRWSBKCMCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCCCC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)
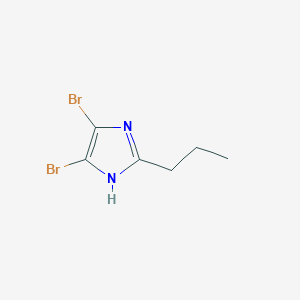
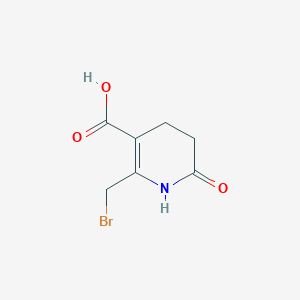

![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)

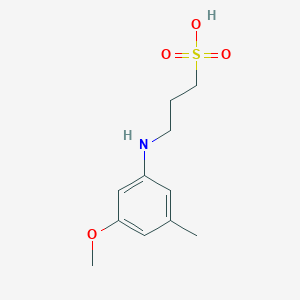
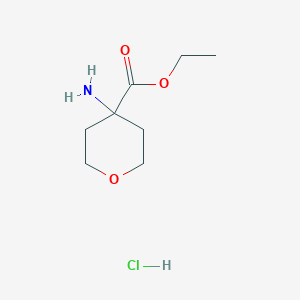
![2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1457262.png)
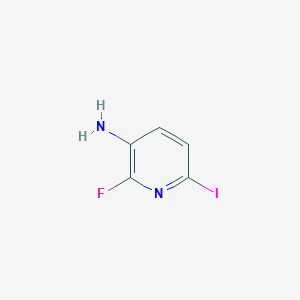
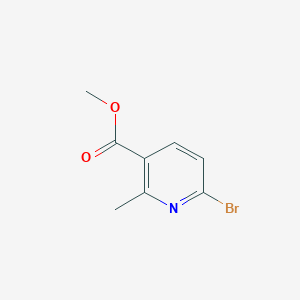
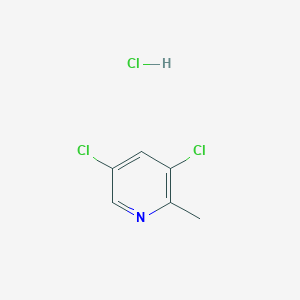
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)
